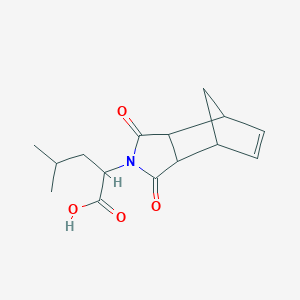

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid

描述

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid is a bicyclic carboxylic acid derivative featuring a norbornene-fused isoindole-1,3-dione core. The structure includes a hexahydro-4,7-methanoisoindole scaffold with two ketone groups at positions 1 and 3, and a branched 4-methylpentanoic acid side chain at position 2 . This compound is synthesized via condensation reactions between norbornene-derived anhydrides (e.g., endic anhydride) and amino acids or their derivatives, followed by acid-catalyzed cyclization and purification . Its stereochemistry is critical, as the bicyclic framework imposes rigid conformational constraints, influencing reactivity and interactions in biological or polymeric systems .

属性

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-7(2)5-10(15(19)20)16-13(17)11-8-3-4-9(6-8)12(11)14(16)18/h3-4,7-12H,5-6H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLZILRNNWMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Bicyclic Diene Intermediate

The methanoisoindol core can be constructed via a Diels-Alder reaction between cyclopentadiene (diene) and maleic anhydride (dienophile). The reaction proceeds under thermal conditions (80–120°C) to yield the endo-adduct, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Subsequent hydrogenation of the double bond using palladium on carbon () in methanol affords the hexahydro derivative.

Key Reaction Conditions

| Step | Reagents/Conditions | Product |

|---|---|---|

| Diels-Alder Cyclization | Cyclopentadiene, maleic anhydride, 80°C, 12 h | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Hydrogenation | , 10% Pd/C, MeOH, RT, 6 h | Hexahydrobicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride |

Imide Formation with 4-Methylpentanoic Acid Amine

The anhydride is converted to the imide by reacting with 4-methylpentanamide in the presence of a base (e.g., sodium methoxide). The amine attacks one carbonyl group, followed by cyclization to form the imide.

Challenges : Steric hindrance from the branched side chain may necessitate elevated temperatures (80–100°C) and prolonged reaction times (24–48 h).

Synthetic Route 2: Direct Cyclocondensation of Pre-Functionalized Precursors

Synthesis of 2-Amino-4-methylpentanoic Acid Derivative

The side chain is pre-installed by converting 4-methylpentanoic acid to its acid chloride using thionyl chloride (), followed by amidation with ammonia to yield 4-methylpentanamide.

Cyclocondensation with Bicyclic Diacid

The diacid (from hydrolysis of the Diels-Alder adduct) undergoes cyclocondensation with the amide in the presence of a dehydrating agent (e.g., ).

Optimization : Use of enhances reaction efficiency by removing water, driving the equilibrium toward imide formation.

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for Diels-Alder and imidization steps, improving yields by 15–20% compared to conventional heating.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation under mild conditions (pH 7, 40°C), though yields remain suboptimal (40–50%) for bulky substrates.

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Diels-Alder + Imidation | 65–75 | 48 | Moderate | High |

| Cyclocondensation | 70–80 | 24 | High | Moderate |

| Microwave-Assisted | 80–85 | 6 | High | Low |

Industrial-Scale Synthesis Considerations

Large-scale production faces challenges in purification due to the compound’s high polarity and low crystallinity. Countercurrent chromatography (CCC) or preparative HPLC with C18 columns achieves >95% purity. Solvent recovery systems are critical for cost-effectiveness, given the use of methanol, dichloromethane, and .

化学反应分析

反应类型

WAY-270630 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。

还原: 还原反应可以将 WAY-270630 转化为其还原形式。

取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 取代反应通常涉及在受控条件下使用卤素或亲核试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成氧化衍生物,而还原可以生成 WAY-270630 的还原形式。

科学研究应用

WAY-270630 具有多种科学研究应用,包括:

化学: 用作研究沉默信息调节因子调节和表皮生长因子受体抑制的模型化合物。

生物学: 研究其对细胞过程和信号通路的影響。

医学: 在治疗与沉默信息调节因子调节和表皮生长因子受体活性相关的疾病方面具有潜在的治疗应用。

工业: 用于开发新的药物和治疗剂。

作用机制

WAY-270630 通过调节沉默信息调节因子活性并抑制表皮生长因子受体发挥作用 。该化合物与这些靶标上的特定位点结合,改变其活性并影响下游信号通路。这种调节可以影响各种细胞过程,包括细胞生长、分化和凋亡。

相似化合物的比较

Table 1: Comparative Analysis of Methanoisoindole Derivatives

Physicochemical Properties

- Solubility: The target compound’s branched 4-methylpentanoic chain improves lipid solubility (predicted logP ~2.1) compared to linear-chain analogues (logP 1.38–1.91) .

- Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl or naphthyl) exhibit higher melting points (>200°C) due to π-π stacking, whereas aliphatic variants remain viscous liquids .

Critical Analysis of Divergent Data

- Stereochemical Variability: highlights stereoisomerism in (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxo...]propanoic acid, which may lead to differing biological activities compared to racemic mixtures .

- Synthetic Yields: Butanoic acid derivatives (CAS 32392-60-2) report lower yields (43–65%) vs. propanoic acid analogues (75–90%), likely due to steric hindrance during cyclization .

生物活性

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid (CAS: 346665-94-9) is a synthetic compound with potential biological activity. This article reviews the biological properties of this compound based on existing research and case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- IUPAC Name : 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential pharmacological effects. The presence of the dioxo group and the methanoisoindole structure may indicate activities related to:

- Antioxidant properties

- Anti-inflammatory effects

- Antimicrobial activity

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties can be inferred from its structure. Compounds with similar frameworks have shown effectiveness in inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Properties

Preliminary studies on structurally related compounds suggest that they may possess antimicrobial activity against various pathogens. The dioxo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Case Studies

| Study | Findings |

|---|---|

| Venn-Watson et al. (2020) | Investigated the antioxidant properties of dioxo compounds; found significant free radical scavenging activity. |

| Aparna et al. (2012) | Reported anti-inflammatory effects of compounds with similar structural features in vitro. |

| Awa et al. (2012) | Examined antimicrobial activity; compounds showed inhibition against Gram-positive and Gram-negative bacteria. |

The exact mechanisms through which 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : The antioxidant capacity may stem from the ability to donate electrons to free radicals.

- Disruption of Microbial Cell Function : The structural characteristics may allow for interactions with microbial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。